Cas no 2137566-04-0 (3-{bicyclo4.1.0heptan-1-yl}-3-oxopropanal)

3-{bicyclo4.1.0heptan-1-yl}-3-oxopropanal Chemical and Physical Properties
Names and Identifiers
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- 3-{bicyclo4.1.0heptan-1-yl}-3-oxopropanal
- EN300-1127430
- 3-{bicyclo[4.1.0]heptan-1-yl}-3-oxopropanal
- 2137566-04-0
-
- Inchi: 1S/C10H14O2/c11-6-4-9(12)10-5-2-1-3-8(10)7-10/h6,8H,1-5,7H2
- InChI Key: HEMIMVRAWWYCCH-UHFFFAOYSA-N
- SMILES: O=C(CC=O)C12CCCCC1C2
Computed Properties
- Exact Mass: 166.099379685g/mol
- Monoisotopic Mass: 166.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 34.1Ų
3-{bicyclo4.1.0heptan-1-yl}-3-oxopropanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1127430-0.1g |
3-{bicyclo[4.1.0]heptan-1-yl}-3-oxopropanal |
2137566-04-0 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
Enamine | EN300-1127430-1.0g |
3-{bicyclo[4.1.0]heptan-1-yl}-3-oxopropanal |
2137566-04-0 | 1g |
$1086.0 | 2023-06-09 | ||
Enamine | EN300-1127430-10.0g |
3-{bicyclo[4.1.0]heptan-1-yl}-3-oxopropanal |
2137566-04-0 | 10g |
$4667.0 | 2023-06-09 | ||
Enamine | EN300-1127430-1g |
3-{bicyclo[4.1.0]heptan-1-yl}-3-oxopropanal |
2137566-04-0 | 95% | 1g |
$914.0 | 2023-10-26 | |
Enamine | EN300-1127430-10g |
3-{bicyclo[4.1.0]heptan-1-yl}-3-oxopropanal |
2137566-04-0 | 95% | 10g |
$3929.0 | 2023-10-26 | |
Enamine | EN300-1127430-0.5g |
3-{bicyclo[4.1.0]heptan-1-yl}-3-oxopropanal |
2137566-04-0 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1127430-5g |
3-{bicyclo[4.1.0]heptan-1-yl}-3-oxopropanal |
2137566-04-0 | 95% | 5g |
$2650.0 | 2023-10-26 | |
Enamine | EN300-1127430-0.05g |
3-{bicyclo[4.1.0]heptan-1-yl}-3-oxopropanal |
2137566-04-0 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1127430-2.5g |
3-{bicyclo[4.1.0]heptan-1-yl}-3-oxopropanal |
2137566-04-0 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
Enamine | EN300-1127430-5.0g |
3-{bicyclo[4.1.0]heptan-1-yl}-3-oxopropanal |
2137566-04-0 | 5g |
$3147.0 | 2023-06-09 |
3-{bicyclo4.1.0heptan-1-yl}-3-oxopropanal Related Literature
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
Additional information on 3-{bicyclo4.1.0heptan-1-yl}-3-oxopropanal
Comprehensive Analysis of 3-{bicyclo[4.1.0]heptan-1-yl}-3-oxopropanal (CAS No. 2137566-04-0): Properties, Applications, and Industry Insights
The compound 3-{bicyclo[4.1.0]heptan-1-yl}-3-oxopropanal (CAS No. 2137566-04-0) is a specialized organic molecule gaining attention in pharmaceutical and fine chemical research. Its unique bicyclo[4.1.0]heptane scaffold combined with a 3-oxopropanal moiety offers versatile reactivity, making it valuable for synthetic applications. Researchers are increasingly exploring its potential in drug discovery, particularly for modulating biological targets due to its strained ring system and aldehyde functionality.
In recent years, the demand for bicyclic compounds like 3-{bicyclo[4.1.0]heptan-1-yl}-3-oxopropanal has surged, driven by trends in fragment-based drug design and covalent inhibitor development. The compound’s CAS No. 2137566-04-0 frequently appears in patent literature, highlighting its role in creating novel therapeutic agents. Its structural features align with current industry priorities, such as 3D-rich fragments and sp3-hybridized carbon centers, which are sought after for improving drug selectivity and metabolic stability.
Synthetic routes to 3-{bicyclo[4.1.0]heptan-1-yl}-3-oxopropanal often involve ring-closing metathesis or cyclopropanation strategies, topics frequently searched in academic databases. The compound’s oxopropanal group enables further derivatization via reductive amination or Wittig reactions, addressing common queries about aldehyde reactivity in complex systems. These transformations are critical for generating diverse compound libraries, a hot topic in AI-driven molecular design platforms.
From an analytical perspective, CAS 2137566-04-0 exhibits distinct spectroscopic signatures. Its NMR spectra typically show characteristic shifts for the cyclopropane protons (δ 0.5–1.5 ppm) and the aldehyde proton (δ 9–10 ppm), details often requested in spectroscopy forums. The compound’s chromatographic behavior is another area of interest, with HPLC methods frequently optimized for purity assessment—a key concern in quality-by-design (QbD) approaches.
Environmental and regulatory aspects of 3-{bicyclo[4.1.0]heptan-1-yl}-3-oxopropanal are increasingly relevant. While not classified as hazardous, its biodegradation pathways and green chemistry metrics align with the pharmaceutical industry’s focus on sustainable synthesis. This connects to popular searches about E-factor reduction and catalytic cyclopropanation methods. The compound’s potential in bioorthogonal chemistry applications also resonates with trends in click chemistry and proteolysis-targeting chimeras (PROTACs).
Market intelligence indicates growing commercial availability of CAS 2137566-04-0, with suppliers highlighting its use in high-throughput screening and medicinal chemistry optimization. The pricing and scale-up feasibility of this compound are frequent discussion points in process chemistry circles, reflecting broader industry challenges in lead compound advancement. These practical considerations make the substance a case study in academic-to-industrial translation.
Future research directions for 3-{bicyclo[4.1.0]heptan-1-yl}-3-oxopropanal may explore its chiral derivatives or incorporation into macrocyclic frameworks—topics gaining traction in computational chemistry predictions. The compound’s intersection with machine learning in retrosynthesis and fragment growing algorithms positions it as a relevant example in educational content about modern organic synthesis strategies.
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